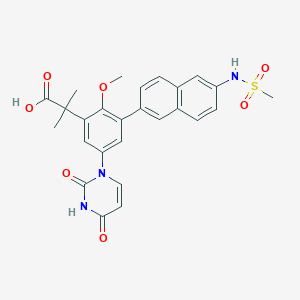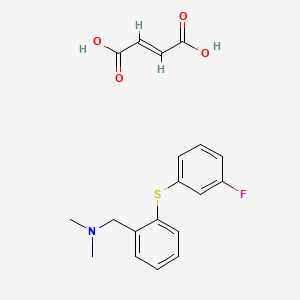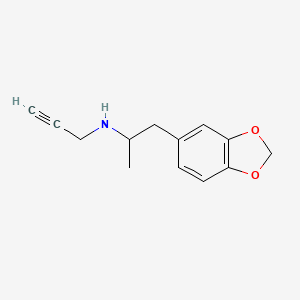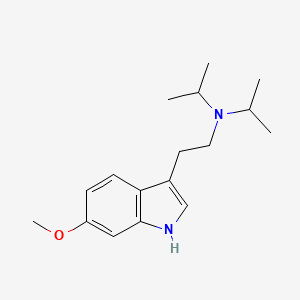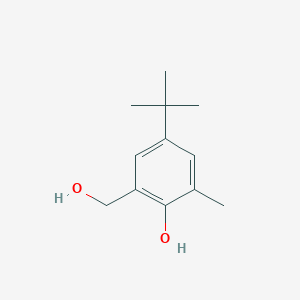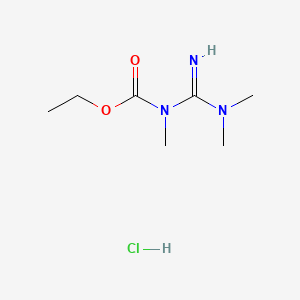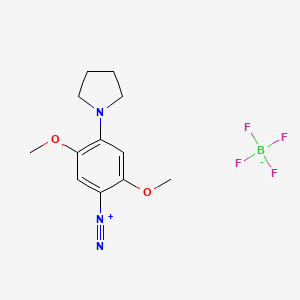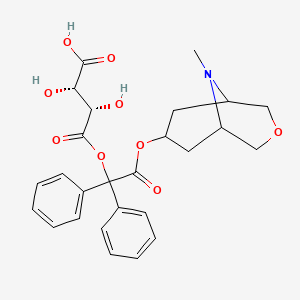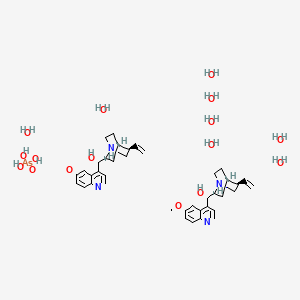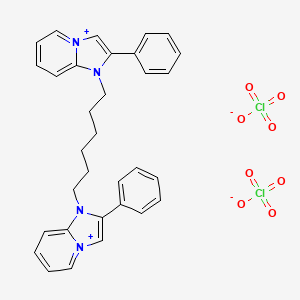![molecular formula C29H21N5O8S2.C15H17N3.C13H13N3<br>C57H51N11O8S2 B12776178 7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine CAS No. 73297-03-7](/img/structure/B12776178.png)
7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine: is a complex organic compound with significant applications in various fields This compound is known for its vibrant color properties and is often used in dyeing processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid involves multiple steps. The process typically starts with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 4-aminobenzamide. The resulting intermediate is then coupled with 4-hydroxy-3-nitro-1-naphthalenesulfonic acid under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes precise control of reaction temperatures, pH levels, and the use of catalysts to enhance reaction rates and product quality .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo groups can be reduced to amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, quinones, and substituted sulfonic acids .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The azo groups can form stable complexes with metal ions, making it useful in analytical chemistry. The sulfonic acid groups enhance its solubility in water, facilitating its use in biological applications. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in different scientific fields .
Comparison with Similar Compounds
Similar Compounds
Direct Red 81: Another azo dye with similar structural features.
Sirius Red 4B: A naphthalenesulfonic acid derivative used in histological staining.
Acid Red 88: A related compound used in dyeing processes.
Uniqueness
What sets 7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid apart is its unique combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its high solubility in water make it particularly valuable in both analytical and biological applications .
Properties
CAS No. |
73297-03-7 |
|---|---|
Molecular Formula |
C29H21N5O8S2.C15H17N3.C13H13N3 C57H51N11O8S2 |
Molecular Weight |
1082.2 g/mol |
IUPAC Name |
7-benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine |
InChI |
InChI=1S/C29H21N5O8S2.C15H17N3.C13H13N3/c35-28-25-15-12-23(30-29(36)18-4-2-1-3-5-18)16-19(25)17-26(44(40,41)42)27(28)34-33-21-8-6-20(7-9-21)31-32-22-10-13-24(14-11-22)43(37,38)39;1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2;14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-17,35H,(H,30,36)(H,37,38,39)(H,40,41,42);3-10H,1-2H3,(H3,16,17,18);1-10H,(H3,14,15,16) |
InChI Key |
SLPDGAJLIGDSPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N.C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


